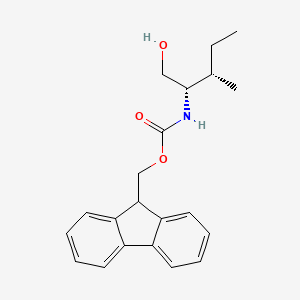

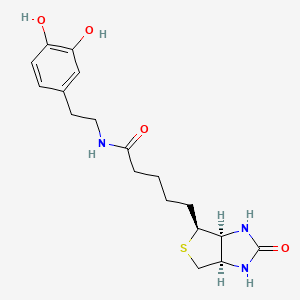

(9H-Fluoren-9-yl)methyl ((2S,3S)-1-hydroxy-3-methylpentan-2-yl)carbamate

説明

“(9H-Fluoren-9-yl)methyl ((2S,3S)-1-hydroxy-3-methylpentan-2-yl)carbamate” is a chemical compound with the molecular formula C23H29NO4 . It has an average mass of 383.481 Da and a Monoisotopic mass of 383.209656 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, boiling point, and other characteristics. For this compound, it has a molecular weight of 383.481 Da .科学的研究の応用

Biomedical Applications: Self-Supporting Hydrogels

- Application Summary : Fmoc-Isoleucinol is used in the creation of peptide-based hydrogels (PHGs), which are biocompatible materials suitable for biological, biomedical, and biotechnological applications . These applications include drug delivery and diagnostic tools for imaging .

- Methods and Procedures : A novel class of synthetic hydrogel-forming amphiphilic cationic peptides, referred to as series K, was proposed as a scaffold for bioprinting applications . The synthesis of six analogues of the series K was reported, in which the acetyl group at the N-terminus is replaced by aromatic portions, such as the Fmoc protecting group .

- Results and Outcomes : The Fmoc-K3 hydrogel, which is the most rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .

pH-Controlled Ambidextrous Gelation

- Application Summary : Fmoc-Isoleucinol is used in the creation of low molecular weight gels (LMWGs) that exhibit pH-controlled ambidextrous gelation . This means the gelation can occur in both hydrogelation at different pH values and organogelation .

- Methods and Procedures : The gelation of double Fmoc-functionalized L-lysine [Fmoc (Nα)-L-lysine (NεFmoc)-OH, (Fmoc-K (Fmoc))] was investigated . The self-assembly of Fmoc-K (Fmoc) was driven by aromatic π–π stacking and hydrogen bonding interactions .

- Results and Outcomes : Fmoc-K (Fmoc) has several advantages and significant importance as a LMWG . These advantages include pH-controlled ambidextrous gelation, pH stimulus response, high thermal stability (∼100 °C) even at low minimum hydrogelation concentration (0.1 wt%), thixotropic property, high kinetic and mechanical stability, dye removal properties, cell viability to the selected cell type, and as a drug carrier .

Self-Assembly and Hydrogel Formation

- Application Summary : Fmoc-Isoleucinol is used in the self-assembly and formation of hydrogels .

- Methods and Procedures : The position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides by -methyl-L-phenylalanine have a marked α α influence on the morphology of the hydrogels .

- Results and Outcomes : The specific results and outcomes of this application were not detailed in the source .

Fabrication of Functional Materials

- Application Summary : Fmoc-Isoleucinol is used in the fabrication of functional materials . Amino acids and short peptides modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group possess eminent self-assembly features and show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety which can promote building blocks association .

- Methods and Procedures : The self-organizations of this class of functional molecules from three aspects, i.e., Fmoc-modified individual amino acids, Fmoc-modified di- and tripeptides, and Fmoc-modified tetra- and pentapeptides were explored .

- Results and Outcomes : The relevant properties and applications related to cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic and antibiotic properties are subsequently summarized .

Solvent-Controlled Self-Assembly

- Application Summary : Fmoc-Isoleucinol is used in solvent-controlled self-assembly of Fmoc protected aliphatic single amino acids (Fmoc-SAAs) namely, Alanine, Valine, Leucine, Isoleucine, and Proline .

- Methods and Procedures : Controlled morphological transitions were observed through solvent variation and the mechanism that allows this control was investigated using coarse-grained molecular dynamics simulations .

- Results and Outcomes : Fmoc protected aliphatic single amino acids are novel scaffolds for the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters .

Expanding the Functional Scope of the Fmoc-Diphenylalanine Hydrogelator

- Application Summary : Fmoc-Isoleucinol is used in expanding the functional scope of the Fmoc-Diphenylalanine Hydrogelator .

- Methods and Procedures : The Fmoc-FuF, but not Fmoc-FF, hydrogel presents a range of functionalities useful for other applications .

- Results and Outcomes : These functionalities include antifouling, slow release of urea encapsulated in the gel at a high concentration, selective mechanical response to fluoride anions, and reduction of metal ions into catalytic nanoparticles .

Fabrication of Bio-Inspired Functional Materials

- Application Summary : Fmoc-Isoleucinol is used in the fabrication of bio-inspired functional materials . Amino acids and short peptides modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group possess eminent self-assembly features and show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety which can promote building blocks association .

- Methods and Procedures : The self-organizations of this class of functional molecules from three aspects, i.e., Fmoc-modified individual amino acids, Fmoc-modified di- and tripeptides, and Fmoc-modified tetra- and pentapeptides were explored .

- Results and Outcomes : The relevant properties and applications related to cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic and antibiotic properties are subsequently summarized .

Solvent-Controlled Self-Assembly

- Application Summary : Fmoc-Isoleucinol is used in solvent-controlled self-assembly of Fmoc protected aliphatic single amino acids (Fmoc-SAAs) namely, Alanine, Valine, Leucine, Isoleucine, and Proline .

- Methods and Procedures : Controlled morphological transitions were observed through solvent variation and the mechanism that allows this control was investigated using coarse-grained molecular dynamics simulations .

- Results and Outcomes : Fmoc protected aliphatic single amino acids are novel scaffolds for the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters .

Expanding the Functional Scope of the Fmoc-Diphenylalanine Hydrogelator

- Application Summary : Fmoc-Isoleucinol is used in expanding the functional scope of the Fmoc-Diphenylalanine Hydrogelator .

- Methods and Procedures : The Fmoc-FuF, but not Fmoc-FF, hydrogel presents a range of functionalities useful for other applications .

- Results and Outcomes : These functionalities include antifouling, slow release of urea encapsulated in the gel at a high concentration, selective mechanical response to fluoride anions, and reduction of metal ions into catalytic nanoparticles .

特性

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S,3S)-1-hydroxy-3-methylpentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO3/c1-3-14(2)20(12-23)22-21(24)25-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20,23H,3,12-13H2,1-2H3,(H,22,24)/t14-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMPMFRNXDNCNRH-VBKZILBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679813 | |

| Record name | (9H-Fluoren-9-yl)methyl [(2S,3S)-1-hydroxy-3-methylpentan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(9H-Fluoren-9-yl)methyl ((2S,3S)-1-hydroxy-3-methylpentan-2-yl)carbamate | |

CAS RN |

133565-46-5 | |

| Record name | (9H-Fluoren-9-yl)methyl [(2S,3S)-1-hydroxy-3-methylpentan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid;(2R,3R)-2,3-dihydroxybutanedioic acid;(2S,4S)-2,4-dimethylazetidine](/img/structure/B589033.png)